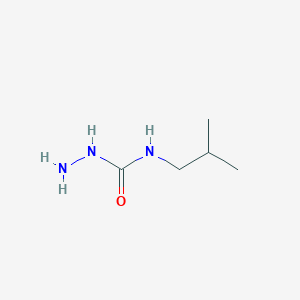
methyl 1-(4-aminobutyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate, also known as 4-aminobutylpiperidine-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C10H19NO2. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a derivative of piperidine, a cyclic amine with a five-membered ring. It is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments.
Mécanisme D'action
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is an organic compound that is used in a variety of scientific applications. The mechanism of action of the compound is not well understood, however, it is believed to interact with various proteins and enzymes in the body. It is thought to act as an agonist of certain receptors, which can affect the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate has a variety of biochemical and physiological effects. It is believed to interact with various proteins and enzymes in the body, which can affect the activity of certain enzymes and proteins. It has been used in the development of drugs for the treatment of various diseases, such as cancer and diabetes. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. It can also be used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. One of the limitations is that the compound is not very stable and can degrade over time.
Orientations Futures
The use of methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate in scientific research is still in its early stages. There are a number of potential future directions for this compound, including the development of new drugs, the synthesis of new compounds, and the study of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential applications in medicine. Finally, further research could be conducted to improve the stability of the compound and to improve its synthesis.
Méthodes De Synthèse
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate can be synthesized by the reaction of methyl 1-(4-aminobutyl)piperidine-4-carboxylatepiperidine-4-carboxylic acid with methyl iodide. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction produces the desired compound with a yield of up to 99%.
Applications De Recherche Scientifique
Methyl 1-(methyl 1-(4-aminobutyl)piperidine-4-carboxylate)piperidine-4-carboxylate is used in a variety of scientific applications, including drug development, organic synthesis, and laboratory experiments. It has been used as a building block for the synthesis of various compounds, including aminopiperidine derivatives, which are used in the development of drugs for the treatment of various diseases. It has also been used in the synthesis of peptides, which are important in the study of protein structure and function.
Propriétés
IUPAC Name |
methyl 1-(4-aminobutyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12/h10H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGMNHVLWJVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)
![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)
![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)



![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)


![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)